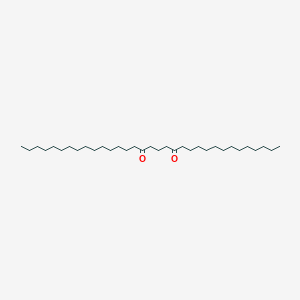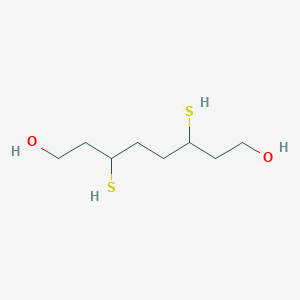
3,6-Bis(sulfanyl)octane-1,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(sulfanyl)octane-1,8-diol is an organic compound with the molecular formula C8H18O2S2 It is characterized by the presence of two sulfanyl (thiol) groups and two hydroxyl groups attached to an octane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(sulfanyl)octane-1,8-diol typically involves the reaction of 1,8-octanediol with thiol-containing reagents under specific conditions. One common method is the reaction of 1,8-octanediol with hydrogen sulfide (H2S) in the presence of a catalyst, such as a metal catalyst, to introduce the sulfanyl groups. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Bis(sulfanyl)octane-1,8-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both thiol and hydroxyl groups makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions:
Oxidation: The thiol groups can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) to maintain the thiol groups in their reduced form.
Substitution: The hydroxyl groups can participate in substitution reactions with halogenating agents to form corresponding halides.
Major Products Formed:
Oxidation: Formation of disulfides.
Reduction: Maintenance of thiol groups.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(sulfanyl)octane-1,8-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s thiol groups make it useful in studying redox reactions and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,6-Bis(sulfanyl)octane-1,8-diol involves its ability to undergo redox reactions due to the presence of thiol groups. These groups can form disulfide bonds with other thiol-containing molecules, influencing various biochemical pathways. The hydroxyl groups also contribute to its reactivity, allowing it to participate in hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
1,8-Octanediol: Similar backbone but lacks thiol groups.
Dithiothreitol (DTT): Contains thiol groups but has a different backbone structure.
Cysteamine: Contains a thiol group but is structurally different.
Uniqueness: 3,6-Bis(sulfanyl)octane-1,8-diol is unique due to the combination of both thiol and hydroxyl groups on an octane backbone, providing a distinct set of chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
807638-73-9 |
|---|---|
Molekularformel |
C8H18O2S2 |
Molekulargewicht |
210.4 g/mol |
IUPAC-Name |
3,6-bis(sulfanyl)octane-1,8-diol |
InChI |
InChI=1S/C8H18O2S2/c9-5-3-7(11)1-2-8(12)4-6-10/h7-12H,1-6H2 |
InChI-Schlüssel |
XQRAYPLLMPEZRK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CCO)S)C(CCO)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


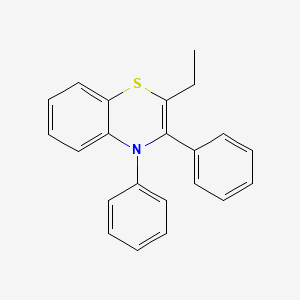
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)

![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)
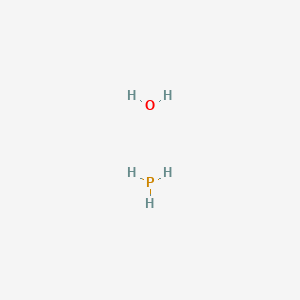
![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)
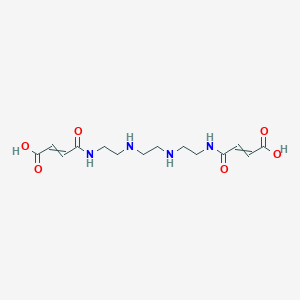

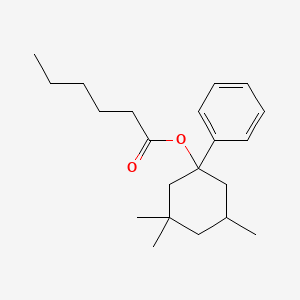
![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
